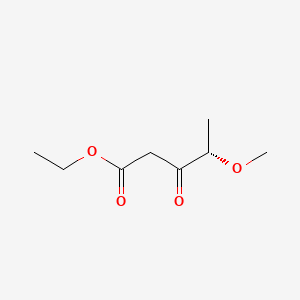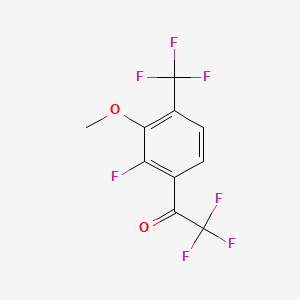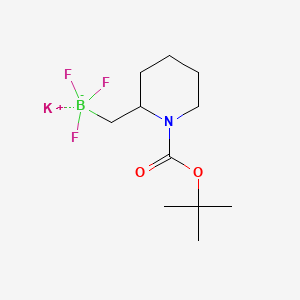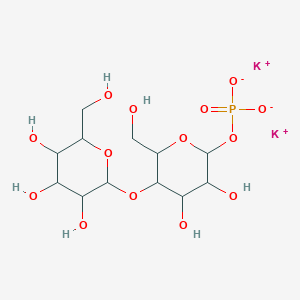
Tellanylidenebismuthanylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth(III) telluride: is a compound composed of bismuth and tellurium, with the chemical formula Bi2Te3. It appears as a gray powder or metallic gray crystals and is known for its semiconductor properties. Bismuth(III) telluride is particularly notable for its efficiency as a thermoelectric material, making it valuable for applications in refrigeration and portable power generation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth(III) telluride can be synthesized by sealing mixed powders of bismuth and tellurium in a quartz tube under vacuum and heating it to 800°C in a muffle furnace . Another method involves the co-precipitation process using sodium borohydride, followed by annealing under hydrazine vapor and nitrogen gas atmosphere at 300°C .
Industrial Production Methods: Industrial production of bismuth(III) telluride often involves chemical vapor deposition, electrodeposition, and molecular jet methods. These techniques allow for the formation of thin films, which are essential for various applications .
Chemical Reactions Analysis
Types of Reactions: Bismuth(III) telluride undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Bismuth(III) oxide and tellurium dioxide.
Reduction: High-purity bismuth(III) telluride nanostructures.
Substitution: Bismuth halides such as bismuth(III) chloride, bismuth(III) bromide, and bismuth(III) iodide.
Scientific Research Applications
Chemistry: Bismuth(III) telluride is widely used in thermoelectric materials for power generation and cooling applications. Its efficiency in converting temperature differences into electrical voltage makes it valuable for thermoelectric generators .
Biology and Medicine: Bismuth-based nanoparticles, including bismuth(III) telluride, have been explored for their therapeutic, diagnostic, and biosensing properties. They are used in cancer therapy, drug delivery, bioimaging, and tissue engineering .
Industry: In the industrial sector, bismuth(III) telluride is used in the production of thermoelectric devices, which are essential for energy harvesting and refrigeration technologies .
Mechanism of Action
Bismuth(III) telluride acts as a thermoelectric material by exploiting the Seebeck effect, where a temperature difference across the material generates an electric voltage. The compound’s unique electronic structure, characterized by a narrow bandgap and high carrier mobility, allows for efficient thermoelectric conversion. Additionally, bismuth(III) telluride’s topological insulating properties contribute to its effectiveness in spintronics applications .
Comparison with Similar Compounds
- Bismuth(III) oxide
- Bismuth trisulfide
- Bismuth selenide
- Arsenic telluride
- Antimony telluride
Uniqueness: Bismuth(III) telluride stands out due to its exceptional thermoelectric properties, making it more efficient for power generation and cooling applications compared to other bismuth compounds. Its ability to form thin films and nanostructures further enhances its versatility and performance in various technological applications .
Properties
Molecular Formula |
BiTe+ |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tellanylidenebismuthanylium |
InChI |
InChI=1S/Bi.Te/q+1; |
InChI Key |
PEBUJRJRNOCUTR-UHFFFAOYSA-N |
Canonical SMILES |
[Te]=[Bi+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


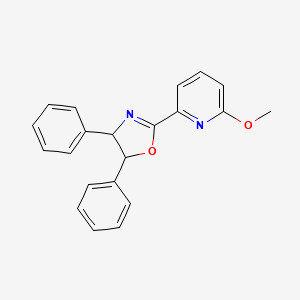
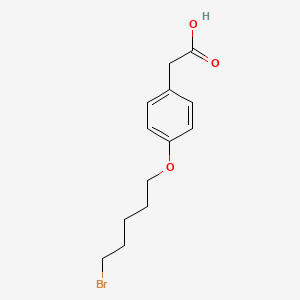
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
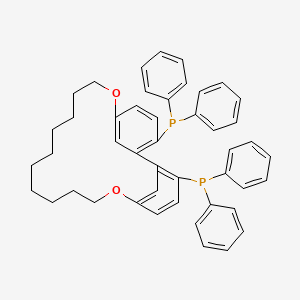
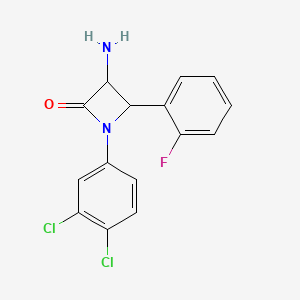
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
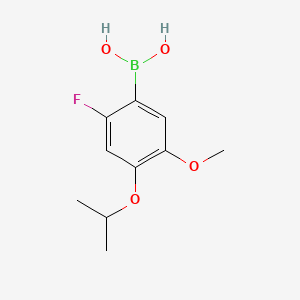
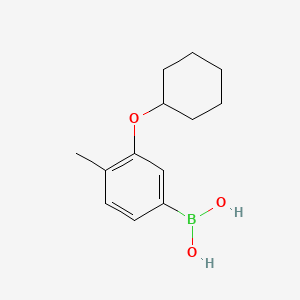
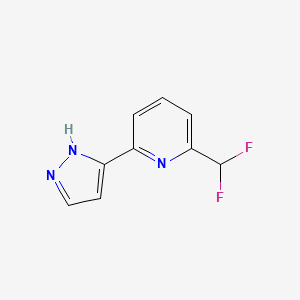
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
